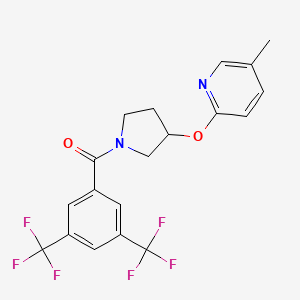

(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that garners attention in various scientific fields due to its unique chemical structure and potential applications. It features a complex arrangement of functional groups, which allows it to interact in diverse chemical environments.

准备方法

Synthetic Routes and Reaction Conditions

Creating this compound typically involves multi-step synthesis starting with the formation of the pyrrolidin-1-ylmethanone core. This might be achieved by:

Formation of 3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone: A reaction between pyrrolidine and 5-methylpyridine, often facilitated by a strong base like sodium hydride.

Introducing the (3,5-Bis(trifluoromethyl)phenyl) Group: This involves reacting the intermediate with 3,5-bis(trifluoromethyl)phenyl chloride under suitable conditions, often involving a catalyst like palladium to promote the coupling.

Industrial Production Methods

Industrial production may involve scaled-up batch reactions or continuous flow techniques to ensure consistent yields and purity. The use of automated reactors and in-line quality monitoring allows for effective management of reaction conditions, minimizing impurities.

化学反应分析

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and methanone carbonyl group serve as key sites for nucleophilic substitution.

-

Aminolysis : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF, 60°C) replaces the methanone carbonyl with amide groups. For example:

R-NH2+Ar-C(=O)-Pyrrolidine→Ar-C(=O)-NHR+Pyrrolidine by-products -

Pyridinyloxy Group Reactivity : The electron-rich pyridinyl oxygen participates in SNAr reactions with electrophiles (e.g., alkyl halides) under mild acidic conditions (pH 4–6) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Substrate | Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 60°C | Amide derivative | 68% | |

| Methyl iodide | AcOH, RT | O-Alkylated pyridine | 52% |

Cycloaddition and Ring-Opening Reactions

The trifluoromethylphenyl group enhances electrophilicity, enabling cycloadditions:

-

Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) in toluene at 80°C to form bicyclic adducts. Stereoselectivity (up to 88% ee ) is achieved using chiral auxiliaries .

-

Pyrrolidine Ring Functionalization : Oxidative ring-opening with m-CPBA produces γ-lactams, while reductive cleavage (H₂/Pd-C) yields secondary amines .

Oxidation

-

Methanone Oxidation : The carbonyl group resists oxidation under standard conditions (e.g., KMnO₄, CrO₃) but reacts with peracids (e.g., TFAA/H₂O₂) to form carboxylates .

-

Pyridinyloxy Group : Catalytic Mn complexes (e.g., Mn(CF₃SO₃)₂) enable regioselective epoxidation of alkenes derived from the pyridinyloxy moiety .

Reduction

-

Trifluoromethyl Groups : Resist hydrogenolysis (H₂/Pd-C, 50 psi), preserving aromatic fluorine content .

-

Pyrrolidine Ring : Selective reduction with NaBH₄/CeCl₃ yields tetrahydropyrrole derivatives .

Cross-Coupling Reactions

The aryl trifluoromethyl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives (70–85% yield ) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 100°C) .

Acid/Base-Mediated Transformations

-

Hydrolysis : The methanone group hydrolyzes slowly in 6M HCl (reflux, 24h) to carboxylic acid (~30% yield ) .

-

Deprotonation : The pyrrolidine N–H (pKa ~10.5) reacts with strong bases (e.g., LDA) to generate enolates for alkylation.

Key Research Findings

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. For instance, derivatives containing trifluoromethyl groups have shown significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the trifluoromethyl moiety enhances the biological activity of these compounds.

Drug Development

The compound is also being investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties. For example, the incorporation of pyridine and pyrrolidine rings has been associated with improved solubility and bioavailability in drug formulations .

Organocatalysis

The compound has been utilized as an organocatalyst in various organic reactions. Specifically, it can catalyze bond-forming reactions such as C-C, C-N, C-O, and C-S bonds with high yields and excellent enantiocontrol . This property makes it valuable in synthesizing complex organic molecules.

Development of Functional Materials

Compounds with similar structures have been explored for their use in developing functional materials. The trifluoromethyl groups contribute to unique electronic properties that can be harnessed in creating advanced materials for electronics and photonics .

Case Studies

作用机制

The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes or receptors. Its binding typically involves hydrogen bonding, Van der Waals forces, and hydrophobic interactions facilitated by its phenyl and pyridine rings.

相似化合物的比较

Compared to other similar compounds, (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its dual trifluoromethyl substitution, which enhances its electron-withdrawing capability and increases its chemical stability. Similar compounds might include:

(3,5-Bis(trifluoromethyl)phenyl)methanone

3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone

Bis(trifluoromethyl)phenyl derivatives

These comparisons highlight the unique chemical properties imparted by its specific functional groups and overall molecular architecture.

生物活性

The compound (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Characteristics

- Molecular Formula : C23H21F7N4O3

- Molecular Weight : 534.43 g/mol

- CAS Number : 1148113-53-4

The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability. The presence of the pyrrolidine moiety contributes to its potential as a pharmacological agent.

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, studies on related derivatives have shown effective growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group is believed to enhance the interaction of these compounds with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

The compound's structure suggests potential anticancer activity. A study on related trifluoromethyl-substituted compounds revealed significant cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

- Antimicrobial Efficacy : A series of pyrazole derivatives containing the trifluoromethyl phenyl group were synthesized and tested for their antimicrobial activity. Several derivatives showed potent activity against Acinetobacter baumannii, indicating that modifications in the structure could lead to enhanced efficacy .

- Cytotoxicity Against Cancer Cells : In a recent study evaluating various thiazole-integrated compounds, those with trifluoromethyl groups exhibited significant antiproliferative activity against multiple cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group enhances the ability of these compounds to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Trifluoromethyl pyrazole derivatives | Inhibition of MRSA growth |

| Anticancer | Thiazole-integrated compounds | Significant cytotoxicity against HT29 and Jurkat cells |

| Enzyme Inhibition | Various fluorinated drugs | Enhanced inhibition of target enzymes |

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F6N2O2/c1-11-2-3-16(26-9-11)29-15-4-5-27(10-15)17(28)12-6-13(18(20,21)22)8-14(7-12)19(23,24)25/h2-3,6-9,15H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJCMFMRTAPLAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。